molecular formula C9H13NO B13620787 2-(5-Methylpyridin-3-yl)propan-2-ol

2-(5-Methylpyridin-3-yl)propan-2-ol

Cat. No.: B13620787
M. Wt: 151.21 g/mol
InChI Key: FNTVYXVBLVGJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylpyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which combines a pyridine ring with a secondary alcohol group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-yl)propan-2-ol typically involves the alkylation of 5-methylpyridine with a suitable alkylating agent. One common method is the reaction of 5-methylpyridine with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylpyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7-4-8(6-10-5-7)9(2,3)11/h4-6,11H,1-3H3

InChI Key

FNTVYXVBLVGJIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.